molecular formula C18H21N3O2S B2690789 N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide CAS No. 1396783-72-4

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide

Cat. No.: B2690789
CAS No.: 1396783-72-4
M. Wt: 343.45
InChI Key: DLASLZRSOSWRHY-UHFFFAOYSA-N
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Description

“N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide” is a chemical compound that contains a quinoline sulfonamide moiety and a piperidine moiety . Quinoline sulfonamides are a class of compounds that have been studied for their potential biological activities . The piperidine ring is a common feature in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a sulfonamide group, and a piperidine ring .

Scientific Research Applications

Antidepressant and Antipsychotic Activities

N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide is explored for its antidepressant and antipsychotic activities. Research has shown that quinoline and isoquinoline sulfonamide analogs of aripiprazole target multiple serotonin and dopamine receptors, producing significant antidepressant activity in models. Specifically, compounds demonstrating a multireceptor profile (5-HT1A/5-HT2A/5-HT7/D2/D3) and acting as 5-HT1A agonists and D2 partial agonists showed promising results in animal models of depression and psychosis (Zajdel et al., 2013).

Selectivity versus Multireceptor Profile

Further research into N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines suggests a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach aims to extend a polypharmacological approach to treating complex diseases, indicating the potential for this compound and similar compounds in addressing central nervous system disorders through targeted receptor activity (Canale et al., 2016).

Environmental Applications

Apart from pharmacological uses, there's interest in the degradation and environmental impact of quinolone and sulfonamide compounds. A study utilizing Bi2MoO6/Bi2WO6/MWCNTs composite catalysts revealed that quinolones and sulfonamides could be efficiently decomposed, highlighting the environmental implications and potential for removing pharmaceutical pollutants from water sources (Wang et al., 2021).

Biological Active Sulfonamide-based Hybrids

Sulfonamides, including structures similar to this compound, are identified as crucial drugs with various pharmacological activities. Recent advances in sulfonamide-based hybrids showcase their antibacterial, anti-carbonic anhydrase, antitumor, and other activities, reflecting the broad potential of these compounds in medicinal chemistry (Ghomashi et al., 2022).

Metal-Free Synthesis of N-(Quinolin-2-yl)sulfonamides

The development of efficient synthetic methods for N-(quinolin-2-yl)sulfonamides, potentially including this compound, has been reported. These methods facilitate the creation of sulfonamide compounds under metal-free conditions, opening avenues for environmentally friendly and cost-effective pharmaceutical manufacturing (Yu et al., 2017).

Future Directions

The future research directions for this compound could involve further studies to elucidate its synthesis, physical and chemical properties, mechanism of action, and potential applications .

Mechanism of Action

Target of Action

The primary targets of N-(4-(piperidin-1-yl)but-2-yn-1-yl)quinoline-8-sulfonamide Similar compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

The specific mode of action of This compound It’s worth noting that similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra .

Biochemical Pathways

The exact biochemical pathways affected by This compound Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways related to this bacterium.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a bactericidal effect.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)quinoline-8-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-24(23,17-10-6-8-16-9-7-11-19-18(16)17)20-12-2-5-15-21-13-3-1-4-14-21/h6-11,20H,1,3-4,12-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLASLZRSOSWRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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